Cobalt(II) hexafluoroacetylacetonate

Description

Significance of Beta-Diketone Complexes in Transition Metal Coordination Chemistry

Beta-diketone ligands are highly valued in transition metal coordination chemistry due to their versatile bonding capabilities and the unique properties they impart to the resulting metal complexes. These ligands, which can exist in keto-enol tautomeric forms, typically coordinate to metal ions as bidentate chelating agents through their two oxygen atoms, forming a stable six-membered ring. This chelation enhances the thermodynamic stability of the complexes. The electronic properties of the beta-diketonate ligand can be readily tuned by modifying the peripheral substituents. For instance, the replacement of methyl groups with electron-withdrawing trifluoromethyl groups, as seen in the hexafluoroacetylacetonate (hfac) ligand, significantly influences the properties of the corresponding metal complex. This modification enhances the volatility and Lewis acidity of the metal center, making these complexes valuable as precursors in chemical vapor deposition (CVD) and as catalysts in various organic transformations. azonano.com

Historical Context of Hexafluoroacetylacetonate Ligands in Contemporary Chemical Research

The use of fluorinated beta-diketone ligands, particularly hexafluoroacetylacetonate, has a rich history in coordination chemistry. sigmaaldrich.comnih.gov Initially, much of the interest in metal hexafluoroacetylacetonate complexes was driven by their high volatility, which made them suitable for gas chromatography separations of metals. Over time, their application as precursors for the deposition of thin films of metal oxides, metals, and other materials via metal-organic chemical vapor deposition (MOCVD) became a major focus of research. The enhanced volatility compared to their non-fluorinated acetylacetonate (B107027) counterparts is a direct result of the electron-withdrawing nature of the trifluoromethyl groups, which reduces intermolecular interactions. This property has been systematically exploited in the development of advanced materials with tailored electronic and optical properties.

Current Research Landscape and Academic Interest in Cobalt(II) Hexafluoroacetylacetonate Systems

Current research on this compound is vibrant and largely centered on its application in materials science, specifically as a precursor for the synthesis of cobalt-containing nanomaterials. A significant area of investigation involves the formation of adducts of this compound with various neutral donor ligands, such as ethylenediamine (B42938). nih.gov These adducts, like [Co(hfac)₂(tmeda)] (where tmeda is N,N,N',N'-tetramethylethylenediamine), have been synthesized and extensively characterized. azonano.comnih.gov Research has shown that such adducts can exhibit improved thermal stability and volatility, making them superior precursors for CVD and atomic layer deposition (ALD) processes. azonano.comnih.gov These deposition techniques are employed to create thin films of cobalt oxides (e.g., CoO and Co₃O₄), which have promising applications in areas such as catalysis, energy storage, and electronics. azonano.comnih.gov The study of the thermal decomposition pathways and fragmentation of these precursor complexes is an active area of research, aiming to achieve better control over the composition and morphology of the deposited materials. nih.gov

Interdisciplinary Relevance of this compound in Advanced Chemical Sciences

The relevance of this compound extends beyond fundamental coordination chemistry into several interdisciplinary fields. In materials science and nanotechnology , it is a key molecular precursor for the fabrication of cobalt oxide nanostructures with controlled dimensions and properties. azonano.comnih.gov These nanostructured materials are of interest for applications in lithium-ion batteries, supercapacitors, and as catalysts. The volatility and clean decomposition of this compound complexes are critical for these applications. azonano.com In catalysis , cobalt complexes, in general, are known to be active in a variety of transformations. While research on the direct catalytic applications of this compound itself is less common, its role as a precursor to catalytically active cobalt oxide nanoparticles is well-established. nih.gov Furthermore, the fundamental studies on the electronic structure and reactivity of this and related complexes contribute to the broader understanding of organometallic chemistry and catalyst design. The development of new and improved precursors based on this compound for MOCVD and ALD continues to be an area of active research, bridging inorganic synthesis with materials engineering. azonano.com

Detailed Research Findings

Recent research has focused on the synthesis and characterization of adducts of this compound to enhance its properties as a precursor for materials deposition. One notable example is the adduct with N,N,N',N'-tetramethylethylenediamine (tmeda), forming [Co(hfa)₂(tmeda)]. azonano.com

Crystallographic Data for [Co(hfa)₂(tmeda)]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.903(2) |

| b (Å) | 10.406(1) |

| c (Å) | 17.913(2) |

| β (°) | 111.342(2) |

| V (ų) | 2414.0(5) |

| Z | 4 |

| Data from a study on a new cobalt(II) complex derived from hexafluoroacetylacetone (B74370) and N,N,N′,N′-tetramethylethane-1,2-diamine. azonano.com |

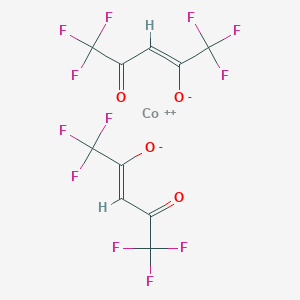

The cobalt atom in this complex is in a pseudo-octahedral coordination environment, bonded to four oxygen atoms from the two hexafluoroacetylacetonate ligands and two nitrogen atoms from the tmeda ligand. azonano.comnih.gov This structure contributes to its favorable properties for CVD applications.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been used to evaluate the thermal behavior of these precursors. For instance, adducts of this compound have been shown to have clean decomposition pathways and high volatility at moderate temperatures, which are desirable characteristics for CVD and ALD precursors. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFHUVMHYHJASX-PAMPIZDHSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Co+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Co+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2CoF12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19648-83-0 | |

| Record name | Bis(hexafluoroacetylacetonato)cobalt(II) Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Cobalt Ii Hexafluoroacetylacetonate Complexes

General Synthetic Strategies for Bis(hexafluoroacetylacetonato)cobalt(II) Adducts

The synthesis of bis(hexafluoroacetylacetonato)cobalt(II), often abbreviated as Co(hfac)₂, serves as a foundational step for the creation of a diverse range of adducts. A common and straightforward method involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), with hexafluoroacetylacetone (B74370) (Hhfa) in an aqueous or alcoholic solution. ulaval.cagoogle.com The presence of a base is typically required to deprotonate the β-diketone, facilitating its coordination to the cobalt(II) center. For instance, an aqueous basic solution of hexafluoroacetylacetone can be added to a solution of a cobalt(II) salt. google.com

Alternatively, cobalt carbonate can be reacted with methacrylic acid to form cobalt methacrylate (B99206), which then serves as a precursor for further reactions. nih.gov Another approach involves the direct reaction between cobalt chloride hexahydrate and ligands like ethylenediamine (B42938) in an aqueous-ethanolic medium. The resulting Co(hfac)₂ is often isolated as a hydrate (B1144303), Co(hfac)₂·xH₂O, which can then be used to form various adducts by replacing the water molecules with other ligands. sigmaaldrich.com

The formation of adducts is a key strategy to modify the properties of the parent Co(hfac)₂ complex. These adducts are typically prepared by reacting Co(hfac)₂ or its hydrate with the desired ligand in a suitable solvent. datapdf.com For example, the addition of anhydrous Ni(F₆acac)₂ to a solution of a proxyl radical in pentane (B18724) leads to the formation of the corresponding nickel adduct. A similar principle applies to cobalt. datapdf.com The choice of solvent and reaction conditions, such as temperature, can influence the final product and its crystalline form.

Ligand Engineering Approaches for Modulating Cobalt(II) Hexafluoroacetylacetonate Derivatives

Ligand engineering is a powerful tool for fine-tuning the chemical and physical properties of this compound complexes. By systematically varying the ancillary ligands coordinated to the cobalt center, researchers can modulate characteristics such as volatility, thermal stability, and solubility, which are crucial for applications like Chemical Vapor Deposition (CVD). researchgate.netnih.govresearchgate.netresearchgate.net

Adduct Formation with N-Donor Ligands (e.g., N,N,N',N'-tetramethylethylenediamine, acetonitrile, 4-styrylpyridine, 5,6-dimethylbenzimidazole, ethylenediamine, N-styrylbenzimidazole, imidazole (B134444) derivatives)

Nitrogen-containing ligands are widely employed to create stable and volatile Co(hfac)₂ adducts. The reaction of Co(hfac)₂ with bidentate N-donor ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) yields monomeric complexes with a pseudo-octahedral geometry around the cobalt(II) ion. researchgate.netnih.gov The synthesis of [Co(hfac)₂(TMEDA)] is achieved through a simple procedure and results in a complex with enhanced thermal stability and volatility, making it a promising precursor for CVD applications. researchgate.netnih.gov The cobalt atom in this adduct is coordinated to four oxygen atoms from the two hfac ligands and two nitrogen atoms from the TMEDA ligand, resulting in an octahedral coordination environment. researchgate.net

Similarly, ethylenediamine (en) can be used to form adducts such as [Co(en)₃]Cl₂. nih.gov The synthesis of such complexes can sometimes be achieved through solvothermal methods, even unintentionally. nih.gov Other N-donor ligands that have been successfully incorporated into Co(hfac)₂ structures include pyridine (B92270) (py), 1,10-phenanthroline (B135089) (phen), and 2,2'-bipyridine (B1663995) (bpy), leading to the formation of cis-octahedral adducts. oup.com Imidazole derivatives, such as imidazole (HIm), 2-methylimidazole (B133640) (2-MeIm), and 2-ethylimidazole (B144533) (2-EtIm), have also been used to synthesize novel Co(II) complexes. nih.gov The reaction of cobalt methacrylate with these imidazole derivatives yields complexes with varying coordination geometries, including distorted trigonal bipyramidal structures. nih.gov

The following table summarizes some of the N-donor ligand adducts of Co(hfac)₂ and their key structural features.

| Ligand | Complex Formula | Coordination Geometry | Reference |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | [Co(hfac)₂(TMEDA)] | Pseudo-octahedral | researchgate.netnih.gov |

| Ethylenediamine (en) | [Co(en)₃]²⁺ | Distorted octahedral | nih.gov |

| Pyridine (py) | [Co(hfa)₂(py)₂] | cis-Octahedral | oup.com |

| 1,10-Phenanthroline (phen) | [Co(hfa)₂phen] | cis-Octahedral | oup.com |

| 2,2'-Bipyridine (bpy) | [Co(hfa)₂bpy] | cis-Octahedral | oup.com |

| Imidazole (HIm) | [Co(C₄H₅O₂)₂(HIm)₂] | Distorted trigonal bipyramid | nih.gov |

| 2-Methylimidazole (2-MeIm) | [Co(C₄H₅O₂)₂(2-MeIm)₂] | Distorted trigonal bipyramid | nih.gov |

Adduct Formation with Oxygen-Donor Ligands (e.g., N,N-dimethylformamide, polyethers, aqua ligands)

Oxygen-donor ligands also play a significant role in the coordination chemistry of Co(hfac)₂. Water molecules readily coordinate to form hydrated species like Co(hfac)₂·xH₂O. sigmaaldrich.com These aqua ligands can be displaced by other oxygen-donating molecules.

Polyethers, such as glymes, have been investigated for their ability to form low-melting adducts with Co(hfac)₂. For example, the reaction of Co(hfac)₂ with diglyme (B29089) (CH₃(OCH₂CH₂)₂OCH₃) and triglyme (B29127) (CH₃(OCH₂CH₂)₃OCH₃) in the presence of water yields hydrated adducts, [Co(hfac)₂·2H₂O·diglyme] and [Co(hfac)₂·2H₂O·triglyme]. researchgate.net The former is a liquid at room temperature, while the latter becomes a thermally stable liquid upon mild heating, and both are easily evaporated, making them suitable for deposition processes. researchgate.net Anhydrous adducts, such as [Co(hfac)₂(DME)] (DME = monoglyme), can also be synthesized and exhibit slightly distorted octahedral geometry. researchgate.net These anhydrous precursors have shown to improve the quality of resulting metal oxide thin films. researchgate.net

N,N-dimethylformamide (DMF) is another oxygen-donor ligand that can coordinate to cobalt(II) ions. The complex Co(DMF)₆₂ features a cobalt(II) center coordinated to six DMF molecules, resulting in a trigonally compressed octahedral geometry. researchgate.net The synthesis of DMF-stabilized cobalt nanoparticles can be achieved through the liquid-phase reduction of cobalt precursors in DMF. acs.org

Adduct Formation with Biradical Ligands (e.g., nitroxide diradicals, photochromic spiropyran)

The incorporation of biradical ligands into Co(hfac)₂ complexes introduces interesting magnetic and photoresponsive properties. Nitronyl nitroxide radicals are a class of stable organic radicals that can act as ligands. The reaction of Co(hfac)₂ with a nitronyl nitroxide biradical can lead to the formation of complex chain structures. nih.gov For instance, the reaction with a high-spin nitronylnitroxide biradical resulted in an infinite ladder-type chain structure. nih.gov

Bisadducts of Co(hfac)₂ with cyclic nitroxyl (B88944) radicals like 2,2,5,5-tetramethylpyrrolidinyl-1-oxy (proxyl) have been prepared and characterized. datapdf.comacs.org These adducts are isostructural with their nickel(II) analogs and feature a slightly distorted octahedral configuration around the metal ion with the oxygen-bound nitroxyls in a trans configuration. datapdf.com The magnetic properties of these complexes are of significant interest due to the interaction between the paramagnetic metal center and the radical ligands. datapdf.com

Controlled Synthesis of Mononuclear and Binuclear this compound Architectures

The controlled synthesis of either mononuclear or binuclear Co(hfac)₂ architectures is highly dependent on the choice of ligands and reaction conditions. Mononuclear complexes are typically formed when using monodentate or bidentate ligands that saturate the coordination sphere of a single cobalt(II) ion. For example, the use of TMEDA leads to the formation of the monomeric [Co(hfac)₂(TMEDA)] complex. researchgate.netnih.gov Similarly, adducts with pyridine and bipyridine are also mononuclear. oup.com The synthesis of [Co(hfac)₂·2H₂O·diglyme] and its triglyme analog also results in mononuclear species where the polyether and water molecules complete the coordination sphere of the cobalt center. researchgate.net

Optimization of Synthetic Pathways for Enhanced Precursor Characteristics (e.g., Volatility, Thermal Stability)

A major driver for the synthesis of Co(hfac)₂ adducts is the development of improved precursors for CVD and Atomic Layer Deposition (ALD). The ideal precursor should exhibit high volatility and thermal stability to ensure efficient mass transport to the substrate and clean decomposition without premature breakdown in the gas phase. researchgate.netnih.govscholaris.ca

Fluorination of the β-diketonate ligand, as in hexafluoroacetylacetonate, is a well-established strategy to increase the volatility of metal complexes. scholaris.ca The electron-withdrawing fluorine atoms reduce the polarity of the molecule and weaken intermolecular interactions.

The formation of adducts with neutral ligands is another critical approach to enhance precursor characteristics. The coordination of ligands like TMEDA to Co(hfac)₂ results in stable, six-coordinate monomeric complexes. researchgate.netnih.gov This saturation of the coordination sphere prevents oligomerization, which can decrease volatility. The resulting [Co(hfac)₂(TMEDA)] complex shows a clean decomposition pathway and high volatility at moderate temperatures. researchgate.netnih.gov

The use of polyether ligands to create low-melting or liquid precursors is an innovative strategy. researchgate.net Liquid precursors offer the advantage of high and constant evaporation rates, leading to consistent mass transport during deposition. researchgate.net The adducts [Co(hfac)₂·2H₂O·diglyme] and [Co(hfac)₂·2H₂O·triglyme] are examples of such low-melting precursors that can be easily evaporated for use in CVD. researchgate.net Similarly, the anhydrous adduct [Co(hfac)₂(DME)] also serves as a volatile, low-melting precursor. researchgate.net

The thermal stability of the precursor is equally important. Thermogravimetric analysis (TGA) is a key technique used to evaluate the volatility and decomposition temperature of these complexes. researchgate.netresearchgate.netresearchgate.netscholaris.ca For instance, TGA studies of [Co(hfac)₂(TMEDA)] have demonstrated its favorable thermal behavior for CVD applications. researchgate.net The thermal etching of cobalt films using Hhfa has been studied, revealing that the removal of Co(hfac)₂ from the surface occurs at temperatures above 650 K, indicating the thermal stability of the complex itself. nih.govnih.gov

The following table provides a comparative overview of the volatility and thermal properties of selected Co(hfac)₂ precursors.

| Precursor | Key Properties | Application Note | Reference |

| Co(hfac)₂·xH₂O | Parent compound, often hydrated | Starting material for adduct synthesis | sigmaaldrich.com |

| [Co(hfac)₂(TMEDA)] | High volatility, clean decomposition | Promising CVD/ALD precursor | researchgate.netnih.gov |

| [Co(hfac)₂·2H₂O·diglyme] | Liquid at room temperature, easily evaporated | Low-melting precursor for deposition | researchgate.net |

| [Co(hfac)₂·2H₂O·triglyme] | Low-melting, thermally stable liquid | Low-melting precursor for deposition | researchgate.net |

| [Co(hfac)₂(DME)] | Anhydrous, melts on mild heating | Improved quality of oxide films | researchgate.net |

Structural Elucidation and Coordination Geometry of Cobalt Ii Hexafluoroacetylacetonate Systems

Single-Crystal X-ray Diffraction Analysis of Cobalt(II) Hexafluoroacetylacetonate Adducts

The coordination geometry around the Co(II) ion in these complexes is highly dependent on the nature of the additional ligands (adducts) present. A variety of coordination environments have been observed:

Pseudo-Octahedral Geometry : In an adduct with N,N,N',N'-tetramethylethylenediamine, the Co(II) center adopts a pseudo-octahedral geometry. nih.gov This arrangement is characterized by the coordination of the Co(II) ion to the oxygen atoms of the two hexafluoroacetylacetonate ligands and the nitrogen atoms of the ethylenediamine (B42938) derivative.

Distorted Octahedral Geometry : The reaction of Co(hfac)₂·2H₂O with a 2,2-bis(1-oxyl-3-oxide-4,4,5,5-tetramethylimidazolinyl) biradical results in a binuclear complex where the central cobalt atom exhibits a slightly distorted octahedral coordination geometry. researchgate.netnih.gov This geometry is achieved by coordination with two imine nitrogen atoms, two phenolate (B1203915) oxygen atoms, and two acetate (B1210297) oxygen atoms. nih.gov

Distorted Tetrahedral Geometry : In a mononuclear cobalt(II) complex with two imine ligands, the cobalt atom is in a distorted tetrahedral environment. nih.gov This distortion arises from the interaction between the Co(II) ion and one of the pyridyl nitrogens. nih.gov

Distorted Seesaw and Elongated Tetrahedron (D₂d) Geometries : In a series of four-coordinate cobalt(II) single-ion magnets, the Co(II) ions were found in distorted seesaw and elongated tetrahedral (approximate D₂d symmetry) coordination environments. nih.gov

Square-Planar Consideration : While a monomeric, square-planar form of unsolvated cobalt(II) acetylacetonate (B107027) has been reported, further studies suggest that this structure is unlikely and may have been a misidentification, possibly containing copper instead of cobalt. acs.org The more stable forms of Co(acac)₂ are typically trinuclear or tetranuclear with octahedral cobalt centers. acs.org

Detailed crystallographic data provides precise measurements of the bond lengths and angles within the coordination sphere of the Co(II) ion. This information is critical for understanding the nature and strength of the metal-ligand interactions.

In a hexa-coordinate Co(II) center formed with a ditopic nitrogen ligand, the Co-N(pyridyl) distances were determined to be 2.1760(18) Å and 2.2203(17) Å, while the Co-N(NCS) bond was found to be slightly shorter at 2.058(2) Å. mdpi.com For a series of four-coordinate cobalt(II) complexes, the average Co–N bond lengths were reported as 1.992 Å and 1.985 Å. nih.gov In a different complex, the Co1–O1 and Co1–O3 bond lengths were measured at 1.939(2) Å and 1.947(2) Å, respectively. nih.gov

The inter-atomic angles also provide insight into the geometry of the coordination sphere. In the four-coordinate complexes, N–Co–N bite angles from bidentate oxanilido ligands averaged 81.2°, which are significantly smaller than the other N–Co–N angles that averaged 124.8°. nih.gov

Table 1: Selected Bond Lengths in this compound Complexes

| Complex Type | Bond | Bond Length (Å) |

| Hexa-coordinate with ditopic nitrogen ligand mdpi.com | Co-N(pyridyl) | 2.1760(18) |

| Co-N(pyridyl) | 2.2203(17) | |

| Co-N(NCS) | 2.058(2) | |

| Four-coordinate with dianionic ligands nih.gov | Co-N (avg) | 1.992 |

| Four-coordinate with dianionic ligands nih.gov | Co-N (avg) | 1.985 |

| Complex with imine ligands nih.gov | Co1-O1 | 1.939(2) |

| Co1-O3 | 1.947(2) |

Table 2: Selected Inter-atomic Angles in this compound Complexes

| Complex Type | Angle | Angle (°) |

| Four-coordinate with bidentate oxanilido ligands nih.gov | N-Co-N (bite angle, avg) | 81.2 |

| N-Co-N (other, avg) | 124.8 |

The conformation of the chelating hexafluoroacetylacetonate (hfac) ligand itself is an important structural feature. The hfac ligand is bidentate, meaning it binds to the metal ion through two of its atoms, in this case, the two oxygen atoms. cymitquimica.comlibretexts.org This chelation results in the formation of a six-membered ring. The flexibility of this ring can lead to different conformations.

Supramolecular Assembly and Intermolecular Interactions in Solid-State this compound Structures

In the solid state, Co(hfac)₂ complexes can participate in various intermolecular interactions, leading to the formation of higher-order supramolecular assemblies. These interactions, though weaker than covalent bonds, are significant in dictating the crystal packing and can influence the material's bulk properties.

Hydrogen bonding plays a key role in the supramolecular assembly of some Co(hfac)₂ adducts. mdpi.com For instance, in a 3D supramolecular framework constructed using a ditopic nitrogen ligand, both coordination bonds and hydrogen bonding interactions are responsible for the final structure. mdpi.com The hydrazide–hydrazone moiety of the ligand is available for hydrogen bonding, which helps in the assembly of 2D coordination sheets into a 3D architecture. mdpi.com In other cobalt complexes, hydrogen bonding networks are also observed, contributing to the stability of the crystal lattice. researchgate.net

The crystal structure of Co(hfac)₂ complexes can be sensitive to changes in temperature. As the temperature is lowered, the unit cell parameters generally contract. This contraction can sometimes be accompanied by more significant structural modulations or even phase transitions. For example, in photomagnetic cobalt hexacyanoferrates, synchrotron X-ray diffraction has been used to study the variation in the unit-cell constant upon warming after photoexcitation or thermal quenching, revealing complex phase transformations. aps.org While specific data on the temperature-dependent unit cell contraction of simple Co(hfac)₂ is not detailed in the provided context, this phenomenon is a general expectation for crystalline solids and can have important implications for their physical properties.

Advanced Spectroscopic Characterization of Cobalt Ii Hexafluoroacetylacetonate Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies of Cobalt(II) Hexafluoroacetylacetonate

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. semanticscholar.orglibretexts.org For Co(hfac)₂, this technique allows for the identification of characteristic vibrations of the hexafluoroacetylacetonate (hfac) ligand and the elucidation of changes in these vibrations upon coordination to the cobalt(II) ion. stackexchange.com The coordination of the hfac anion to the metal center through its oxygen atoms leads to shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand. chesci.com

The FT-IR spectrum of Co(hfac)₂ is characterized by several strong absorption bands corresponding to the vibrations of the hfac ligand. The highly electronegative CF₃ groups significantly influence the electronic structure and vibrational frequencies of the chelate ring.

Key vibrational modes for the acetylacetonate (B107027) ligand and its metal complexes generally include C-H stretching, C=O stretching, C=C stretching, and C-CF₃ stretching, as well as various bending and deformation modes. libretexts.orgchesci.com In Co(hfac)₂, the most informative regions are typically associated with the carbonyl and vinyl groups within the chelate ring. The coordination to the cobalt ion creates a six-membered ring with delocalized π-electrons. chesci.com

The metal-ligand vibrations, specifically the Co-O stretching modes, are typically observed in the far-infrared region of the spectrum (below 600 cm⁻¹). These bands are direct indicators of the bond strength between the cobalt ion and the oxygen atoms of the hfac ligand. The positions of these bands can provide insight into the coordination geometry and stability of the complex.

Below is a data table summarizing the typical FT-IR vibrational frequencies for hexafluoroacetylacetonate and its cobalt(II) complex.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(C=O) / ν(C=C) | 1500 - 1700 | Stretching vibrations of the carbonyl and carbon-carbon double bonds in the chelate ring. These are often coupled. |

| ν(C-CF₃) | 1100 - 1300 | Stretching vibrations of the carbon-trifluoromethyl bond. |

| δ(CH) | 1170 - 1200 | In-plane bending of the methyne group on the chelate ring. chesci.com |

| ν(Co-O) | 400 - 600 | Stretching vibration of the cobalt-oxygen coordinate bond. semanticscholar.org |

Note: The exact positions of the peaks can vary depending on the physical state of the sample (solid, solution) and the presence of any additional ligands (e.g., water in hydrated forms). nih.govamericanelements.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. semanticscholar.orgillinois.edu For transition metal complexes like Co(hfac)₂, the UV-Vis spectrum is a rich source of information about d-d electronic transitions, charge transfer bands, and the spin state of the metal center. illinois.edulibretexts.org

The electronic spectrum of Co(hfac)₂ and its derivatives typically displays two main types of transitions:

Intraligand Transitions (π→π): These transitions occur within the hexafluoroacetylacetonate ligand itself. They involve the excitation of an electron from a bonding π orbital to an antibonding π orbital (π→π*). libretexts.org These transitions are generally high in energy and appear in the ultraviolet region of the spectrum, exhibiting high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹). libretexts.org

Ligand-to-Metal Charge Transfer (LMCT) : These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.orgwikipedia.org In the case of Co(II) with the hfac ligand, an electron from a filled orbital on the hfac ligand is excited to a partially filled d-orbital on the cobalt ion. libretexts.org This process results in the transient reduction of the metal center. LMCT bands are typically very intense (ε often > 1,000 L mol⁻¹ cm⁻¹) and are a hallmark of complexes with metals in relatively high oxidation states and ligands with available non-bonding or π electrons. semanticscholar.orglibretexts.orgwikipedia.org

d-d Transitions : These transitions involve the excitation of an electron from one d-orbital to another d-orbital within the cobalt(II) ion. For Co(II) (a d⁷ ion), these transitions are Laporte-forbidden in perfectly centrosymmetric environments (like an ideal octahedron) and are therefore typically much weaker (ε < 100 L mol⁻¹ cm⁻¹) than charge transfer or intraligand bands. illinois.edu Their energy and number depend on the coordination geometry (e.g., octahedral vs. tetrahedral) of the cobalt ion. researchgate.net

The table below summarizes the types of electronic transitions observed in Co(hfac)₂ systems.

| Transition Type | Typical Wavelength Region | Molar Absorptivity (ε) | Description |

| π → π* | UV (< 300 nm) | High (> 10,000 L mol⁻¹ cm⁻¹) | Excitation of an electron within the hfac ligand's π-system. libretexts.org |

| LMCT | UV-Vis (300-500 nm) | High (> 1,000 L mol⁻¹ cm⁻¹) | Electron transfer from a ligand-based orbital to a cobalt d-orbital. semanticscholar.orglibretexts.org |

| d-d | Visible (500-700 nm) | Low (< 100 L mol⁻¹ cm⁻¹) | Excitation of an electron between cobalt's d-orbitals. illinois.edusamipubco.com |

Cobalt(II) complexes are well-known for exhibiting spin-crossover (SCO) behavior, where the spin state of the metal ion can change in response to external stimuli like temperature, pressure, or light. rsc.orgresearchgate.net This phenomenon involves a transition between a high-spin (HS) state and a low-spin (LS) state. researchgate.net These two spin states have different electronic configurations and, consequently, different spectroscopic signatures.

UV-Vis spectroscopy is a primary technique for studying SCO in solution. rsc.org Changes in temperature or concentration can shift the equilibrium between the HS and LS states, leading to observable changes in the absorption spectrum. rsc.org For instance, as the temperature of a solution containing a Co(II) SCO complex is varied, the intensity of absorption bands associated with each spin state will change. researchgate.netresearchgate.net The transition from an LS to an HS state often involves an elongation of the metal-ligand bonds, which in turn affects the energy levels of the d-orbitals and the associated electronic transitions. researchgate.net Studies on various cobalt(II) complexes have shown that both temperature and concentration can influence their absorption spectra due to these spin state-related effects. rsc.org

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, Electron Ionization Mass Spectrometry, Tandem Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. libretexts.org For Co(hfac)₂, techniques like Electrospray Ionization (ESI-MS) and tandem mass spectrometry (MS/MS) are particularly useful. nih.govnih.gov

In mass spectrometry, the Co(hfac)₂ molecule is first ionized. The resulting molecular ion is often unstable and breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is a unique fingerprint of the molecule's structure.

Studies on related metal acetylacetonate complexes have shown that fragmentation can occur through several pathways. nih.govnih.gov A common fragmentation pathway involves the sequential loss of ligands or parts of ligands. For Co(hfac)₂, one might observe the loss of a complete hexafluoroacetylacetonate radical, leading to the [Co(hfac)]⁺ ion. Further fragmentation could involve the loss of groups like CF₃ or CO from the remaining ligand. libretexts.org

Tandem mass spectrometry (MS/MS) is particularly powerful for elucidating these pathways. nih.govresearchgate.net In an MS/MS experiment, a specific ion (e.g., the molecular ion or a primary fragment ion) is selected and then subjected to further fragmentation. By analyzing the resulting "daughter" ions, a detailed map of the fragmentation cascade can be constructed, confirming the connectivity and structure of the original complex. Gas-phase ligand exchange reactions have also been studied, where Co(hfac)₂ can exchange ligands with other metal complexes in the mass spectrometer, forming mixed-ligand species whose fragmentation patterns provide further structural insights. nih.govnih.gov

A simplified, hypothetical fragmentation pathway for [Co(hfac)₂]⁺ is presented in the table below.

| Ion (m/z) | Proposed Structure | Formation Pathway |

| 475 | [Co(C₅HF₆O₂)₂]⁺ | Molecular Ion |

| 268 | [Co(C₅HF₆O₂)]⁺ | Loss of a C₅HF₆O₂ radical |

| 199 | [Co(C₅HF₆O₂)-CF₃]⁺ | Loss of a CF₃ radical from [Co(hfac)]⁺ |

Note: The m/z values are based on the most common isotopes (⁵⁹Co, ¹²C, ¹H, ¹⁹F, ¹⁶O) and represent the singly charged positive ion. The actual observed spectrum would show a characteristic isotopic pattern.

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as high-spin Cobalt(II) complexes. For this compound, [Co(hfac)₂], and its derivatives, EPR studies provide critical insights into the spin state, the local coordination environment, and the magnetic properties of the central cobalt ion. The d⁷ electronic configuration of Co(II) in a high-spin (S = 3/2) state gives rise to complex EPR spectra, the analysis of which reveals key spin Hamiltonian parameters.

A notable example involves the quasi-octahedral high-spin Co(II) complex, [Co(hfac)₂(bpy)] (where bpy is 2,2'-bipyridine). acs.org To accurately characterize its properties, studies have been performed on magnetically diluted samples, such as [Co₀.₀₂Zn₀.₉₈(hfac)₂bpy], to minimize intermolecular interactions that can broaden the spectral lines. acs.org The X-band EPR spectrum of such a complex, typically recorded at low temperatures like 5 K, exhibits features characteristic of a high-spin S = 3/2 system with a significant zero-field splitting (ZFS). acs.org

Analysis of g-values and Spin State Characterization

The high-spin (S = 3/2) ground state of a Co(II) ion in a distorted octahedral environment is split by the crystal field and spin-orbit coupling into two Kramers doublets (MS = ±1/2 and MS = ±3/2) even in the absence of an external magnetic field. This is known as zero-field splitting (ZFS). At low temperatures, typically only the lowest energy Kramers doublet is populated, and the EPR transitions are observed within this doublet. The system then behaves as an effective spin S' = 1/2 system, characterized by an anisotropic effective g-tensor (g'x, g'y, g'z).

For the complex [Co(hfac)₂(bpy)], the X-band EPR spectrum at 5 K shows three prominent lines. acs.org These lines can be fitted using an effective spin S' = 1/2 Hamiltonian, yielding the principal components of the effective g-tensor. acs.org The analysis of a magnetically diluted sample of [Co(hfac)₂(bpy)] provided the effective g'-values shown in the table below. acs.org

| Effective g-value | Value |

|---|---|

| g'₁ | 2.063(3) |

| g'₂ | 3.599(3) |

| g'₃ | 5.854(6) |

These effective g'-values are functions of the true g-tensor (gx, gy, gz) and the rhombicity parameter (E/D), which describes the deviation from axial symmetry. While the analysis of the X-band spectrum alone provides these effective values, a full and unambiguous determination of the spin Hamiltonian parameters requires more advanced techniques. acs.org By combining X-band EPR with multi-high-frequency EPR, the true g-tensor for the S = 3/2 system can be determined with high accuracy. acs.org For [Co(hfac)₂(bpy)], this combined approach yielded the true g-tensor values listed in the subsequent table. acs.org The deviation of these values from the free-electron g-value (~2.0023) is a direct consequence of the significant orbital angular momentum contribution in the high-spin Co(II) ion.

| g-tensor Component | Value |

|---|---|

| gₓ | 2.388 |

| gᵧ | 2.417 |

| g₂ | 2.221 |

The characterization of this high-spin S = 3/2 state confirms the electronic configuration of the cobalt center in this hexafluoroacetylacetonate complex.

High-Frequency/High-Field EPR (HF-EPR) for Probing Magnetic Anisotropy

Magnetic anisotropy in high-spin Co(II) complexes is quantified by the zero-field splitting (ZFS) parameters: the axial parameter, D, and the rhombic parameter, E. These parameters describe the energy separation of the Kramers doublets. When the ZFS is large, conventional X-band EPR (approx. 9.5 GHz) may not have sufficient energy to induce transitions between the different Kramers doublets.

High-Frequency/High-Field EPR (HF-EPR) techniques, including multi-high-frequency EPR (MHF-EPR) and frequency-domain Fourier-transform THz-EPR (FD-FT THz-EPR), are essential for accurately determining large ZFS parameters. acs.org HF-EPR employs much higher microwave frequencies (e.g., 68-513 GHz) and magnetic fields, allowing for the direct observation of transitions between the Kramers doublets. acs.orgnih.gov

In the study of [Co(hfac)₂(bpy)], MHF-EPR data helped to determine the rhombicity of the system, while FD-FT THz-EPR was used to directly measure the energy gap (Δ) between the two Kramers doublets. acs.org This energy gap is related to the D and E parameters. The spectrum revealed a transition between the two Kramers doublets, allowing for a precise measurement of the axial ZFS parameter, D. acs.org The positive sign of D indicates that the MS = ±1/2 doublet is the ground state, resulting in an easy-plane magnetic anisotropy. acs.org The rhombicity parameter, E/D, quantifies the degree of distortion from perfect axial symmetry.

The combination of these advanced spectroscopic methods provided a complete and accurate determination of the spin Hamiltonian parameters that define the magnetic anisotropy of the [Co(hfac)₂(bpy)] complex. acs.org

| Parameter | Value |

|---|---|

| Axial ZFS (D) | 37.1 cm⁻¹ |

| Rhombicity (E/D) | 0.158 |

This detailed characterization is crucial for understanding the magnetic behavior of this compound systems, particularly in the context of developing new molecular magnetic materials. researchgate.netdntb.gov.ua

Magnetic Properties and Phenomena in Cobalt Ii Hexafluoroacetylacetonate Complexes

Magnetic Anisotropy in Co(II) Hexafluoroacetylacetonate Systems

Magnetic anisotropy in mononuclear cobalt(II) complexes refers to the directional dependence of the molecule's magnetic properties. researchgate.net This anisotropy originates from the interplay of the ligand field environment with the spin-orbit coupling of the Co(II) ion. aps.org In Co(hfac)₂-based systems, the equatorial plane is defined by two bidentate hexafluoroacetylacetonate ligands, while the axial positions are occupied by various neutral ligands, leading to a distorted octahedral geometry. nih.gov This coordination environment is crucial in determining the sign and magnitude of the magnetic anisotropy. researchgate.netosti.gov

The magnetic anisotropy of a high-spin S = 3/2 system, such as Co(II), is quantified by the axial (D) and rhombic (E) zero-field splitting parameters. mdpi.com These parameters describe the splitting of the ground state spin levels in the absence of an external magnetic field. The D value signifies the energy gap between the Mₛ = ±1/2 and Mₛ = ±3/2 Kramers doublets, while E describes the mixing of these states due to lower symmetry. mdpi.comacs.org

The determination of ZFS parameters is crucial for understanding the magnetic behavior of these complexes. acs.org A combination of experimental techniques and theoretical calculations is often employed for their accurate estimation. nih.gov Direct current (DC) magnetic susceptibility measurements as a function of temperature and field provide initial insights into the magnetic anisotropy. mdpi.comnih.gov However, for a more precise determination, especially for large D values, high-frequency and high-field electron paramagnetic resonance (HFEPR) spectroscopy is a powerful tool. acs.orgnih.govnationalmaglab.org Far-infrared magnetic spectroscopy (FIRMS) can also be used to directly measure the energy gap and determine the D value. nih.gov Complementary theoretical calculations, such as CASSCF/NEVPT2, are used to support experimental findings and provide a deeper understanding of the electronic structure. rsc.orgresearchgate.net

In a study of four mononuclear Co(II) complexes with the formula [Co(hfac)₂(L)₂] (where L is an axial ligand), magnetic and theoretical studies were combined to determine the ZFS parameters. nih.gov These studies consistently revealed large positive D values and relatively small E parameters, indicating significant magnetic anisotropy. nih.gov

| Complex | D (cm⁻¹) | E (cm⁻¹) | Reference |

|---|---|---|---|

| [Co(hfac)₂(MeCN)₂] | +46.1 | - | nih.govrsc.org |

| [Co(hfac)₂(Spy)₂] | - | - | nih.gov |

| [Co(hfac)₂(MBIm)₂] | - | - | nih.gov |

| [Co(hfac)₂(DMF)₂] | - | - | nih.gov |

Table 1: Experimentally determined and calculated ZFS parameters for selected Cobalt(II) hexafluoroacetylacetonate complexes. Note: '-' indicates data not provided in the snippet.

The sign of the axial ZFS parameter, D, determines the nature of the magnetic anisotropy. researchgate.net

Easy-axis anisotropy (D < 0): When D is negative, the Mₛ = ±3/2 Kramers doublet is lower in energy, leading to a preferred orientation of the magnetic moment along the principal magnetic axis (the 'z-axis'). researchgate.net This is a key requirement for realizing single-molecule magnets that exhibit slow relaxation of magnetization at zero field. osti.gov

Easy-plane anisotropy (D > 0): When D is positive, the Mₛ = ±1/2 Kramers doublet is the ground state, and the magnetic moment is preferentially confined to the plane perpendicular to the principal axis (the 'xy-plane'). researchgate.netmdpi.com

For the vast majority of distorted octahedral Co(II) complexes, including those with hexafluoroacetylacetonate ligands, an easy-plane magnetic anisotropy is observed. mdpi.comnih.gov This is attributed to the unquenched orbital contribution from the t₂g orbitals in this geometry. mdpi.com The positive sign of D in [Co(hfac)₂(L)₂] type complexes confirms their easy-plane nature. nih.govrsc.org While easy-axis anisotropy is more desirable for high-performance SMMs, complexes with easy-plane anisotropy can still exhibit interesting magnetic phenomena, such as field-induced slow magnetic relaxation. rsc.orgrsc.org

The magnetic anisotropy in Co(II) complexes is highly sensitive to the coordination geometry. mdpi.comresearchgate.netnih.gov In Co(hfac)₂ systems, the equatorial coordination by the two hfac ligands is relatively fixed, but the choice of axial ligands allows for fine-tuning of the geometry and, consequently, the magnetic properties. nih.gov

The distortion from a perfect octahedral geometry, influenced by the steric and electronic properties of the axial ligands, directly impacts the ZFS parameters. nih.govosti.gov For instance, in a series of [Co(hfac)₂(L)₂] complexes, varying the axial ligands (L = MeCN, Spy, MBIm, DMF) leads to different degrees of distortion and thus modulates the magnetic anisotropy. nih.gov Theoretical studies have shown that an axially compressed octahedral geometry is a predominant factor in stabilizing large axial magnetic anisotropy. osti.gov Conversely, the more common elongated octahedral geometry in Co(II) complexes typically results in easy-plane anisotropy. mdpi.com The ability to systematically alter the axial ligands in Co(II) bis(hexafluoroacetylacetonate) complexes provides a promising platform for tuning the magnetic anisotropy. nih.gov

Single-Ion Magnet (SIM) Behavior in this compound Derivatives

Single-Ion Magnets (SIMs) are a class of single-molecule magnets where the slow relaxation of magnetization arises from a single metal ion with large magnetic anisotropy. rsc.orgmdpi.com High-spin Co(II) ions are excellent candidates for creating SIMs due to their significant, tunable magnetic anisotropy. mdpi.com

Slow magnetic relaxation is the hallmark of SIM behavior, where the magnetization relaxes slowly after an external magnetic field is removed. This phenomenon is typically probed using alternating current (AC) magnetic susceptibility measurements. mdpi.com In these experiments, an oscillating magnetic field is applied, and the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured. A non-zero out-of-phase signal that is dependent on the frequency of the AC field indicates the presence of slow magnetic relaxation. mdpi.com

For many Co(II) complexes, including derivatives of Co(hfac)₂, slow magnetic relaxation is not observed in the absence of an external DC magnetic field. mdpi.commdpi.com This is often due to fast quantum tunneling of magnetization (QTM), a process that provides a rapid relaxation pathway, effectively short-circuiting the magnetic barrier. mdpi.comnih.gov

A key finding for many Co(II) complexes with easy-plane anisotropy (D > 0), such as the Co(hfac)₂ derivatives, is the observation of slow magnetic relaxation only upon the application of a static external DC magnetic field. mdpi.comnih.govrsc.orgmdpi.com This phenomenon is known as field-induced SIM behavior. The application of an external field can suppress the efficient quantum tunneling of magnetization (QTM) pathway, thereby revealing the intrinsic slow relaxation processes. mdpi.commdpi.com

Dynamic AC magnetic susceptibility measurements on complexes like [Co(hfac)₂(MeCN)₂] and its analogues show no out-of-phase (χ'') signals at zero DC field. mdpi.comnih.gov However, under an optimal applied DC field, clear frequency-dependent χ'' signals emerge, confirming their status as field-induced SIMs. nih.gov The relaxation dynamics in these systems can be complex, often involving a combination of different mechanisms such as Raman, direct, and Orbach processes. mdpi.commdpi.com The study of these field-induced SIMs provides valuable insights into the fundamental mechanisms of magnetic relaxation and is crucial for the rational design of new molecular magnetic materials. nih.gov

Analysis of Dominant Relaxation Mechanisms (e.g., Raman, Direct Process)

The relaxation of magnetization in cobalt(II) single-ion magnets (SIMs) is governed by several spin-lattice relaxation processes, where the spin system exchanges energy with the crystal lattice (phonons). The primary mechanisms include the direct process, the Raman process, and the Orbach process. researchgate.netmdpi.com

Direct Process : Involves the emission or absorption of a single phonon with energy equal to the difference between the spin energy levels. Its relaxation rate is proportional to temperature (τ⁻¹ ∝ T). mdpi.com

Raman Process : Involves the inelastic scattering of a phonon, where a phonon is absorbed and another is emitted, with the energy difference corresponding to the spin flip. This is a two-phonon process, and its rate has a much stronger temperature dependence (typically τ⁻¹ ∝ T⁹ for Kramers ions). mdpi.com

Orbach Process : A two-step process involving the absorption of a phonon to excite the spin to a real intermediate state, followed by the emission of another phonon to return to a different spin state. This process is thermally activated and depends exponentially on temperature. researchgate.net

In many hexa-coordinate, high-spin Co(II) complexes with distorted octahedral geometry, the Raman mechanism is identified as the dominant relaxation process over a wide temperature range. mdpi.com The direct process may also contribute, particularly at very low temperatures. researchgate.netmdpi.com Theoretical and computational studies further aid in dissecting these mechanisms, showing that factors like the strength of exchange coupling between magnetic centers can dramatically influence the Raman relaxation times. arxiv.org

Determination of Effective Energy Barriers (Ueff) to Spin Reversal)

The effective energy barrier (Ueff) to spin reversal is a critical parameter that quantifies the thermal energy required to overcome magnetic anisotropy and reverse the direction of magnetization in a single-ion magnet. This barrier is a key indicator of a molecule's potential for high-temperature magnetic bistability.

In a study involving a mononuclear cobalt(II) complex incorporating hexafluoroacetylacetonate ligands, [Co(bpy)(hfacac)₂], the effective energy barriers were determined from Arrhenius plots of relaxation data. The investigation revealed that the specific molecular structure and packing have a substantial impact on this barrier. For instance, while some derivatives showed Ueff values around 20-21 cm⁻¹, a related complex required dilution with a diamagnetic analogue to suppress intermolecular interactions and observe thermally-activated relaxation, yielding a higher barrier of 34.0 cm⁻¹. acs.org Another study on a different mononuclear Co(II) complex reported a Ueff of 43.28 K (equivalent to approximately 30 cm⁻¹). nih.gov These findings highlight that even subtle changes to the ligand environment or crystal packing can significantly alter the energy barrier.

| Complex | Ueff (cm⁻¹) | Reference |

|---|---|---|

| [Co(bpy)(hfacac)₂] derivative 1 | 21(1) | acs.org |

| [Co(bpy)(hfacac)₂] derivative 3 | 21(1) | acs.org |

| [Co(bpy)(hfacac)₂] derivative 4 | 19(1) | acs.org |

| Diluted [Co(bpy)(hfacac)₂] derivative 2 | 34.0(5) | acs.org |

| Distorted elongated octahedron Co(II) complex | ~30.1 (43.28 K) | nih.gov |

Spin Crossover (SCO) Phenomena in this compound Compounds

Spin crossover is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus. youtube.com For cobalt(II), a d⁷ ion in an octahedral field, this involves a transition between the LS S=1/2 (t₂g⁶e_g¹) state and the HS S=3/2 (t₂g⁵e_g²) state. researchgate.netrsc.org This transition modifies the magnetic, optical, and structural properties of the material.

Temperature-Induced Spin Transitions and Cooperativity

Temperature is a common stimulus for inducing spin crossover. As temperature increases, entropy favors the higher-spin state, often leading to a gradual or, in some cases, abrupt transition. The abruptness of this transition is a hallmark of cooperativity, where strong intermolecular interactions cause the molecules within the crystal lattice to switch states in a concerted manner. nih.gov

Highly cooperative transitions can lead to thermal hysteresis, where the transition temperature upon cooling (T₁/₂↓) differs from that upon heating (T₁/₂↑). This bistability is a key feature for potential applications in memory devices. Research on mononuclear cobalt(II) complexes has demonstrated hysteretic SCO at temperatures well above room temperature. For example, the complex Co(terpy-CH₂OH)₂₂ exhibits a 5 K wide hysteresis loop centered near 394 K. The thermodynamic parameters for such transitions, including the change in enthalpy (ΔH) and entropy (ΔS), can be determined from the magnetic data and are comparable to other Co(II) SCO complexes with abrupt transitions.

| Complex Anion (X) | T₁/₂↑ (K) | T₁/₂↓ (K) | Hysteresis Width (K) | Reference |

|---|---|---|---|---|

| SCN⁻ | 334.5 | 329.3 / 324.1 (two-step) | ~5-10 | |

| SeCN⁻ | 396.6 | 391.6 | 5 |

Interplay of Jahn-Teller Ordering and Spin Crossover

A crucial aspect differentiating Co(II) spin crossover from the more common Fe(II) systems is the influence of the Jahn-Teller (JT) effect. researchgate.net The low-spin Co(II) state, with a single electron in the e_g orbitals (t₂g⁶e_g¹), is electronically degenerate and therefore subject to a strong JT distortion. researchgate.netmdpi.com This distortion, typically an elongation or compression of the coordination octahedron, removes the orbital degeneracy and provides additional stabilization to the LS state. mdpi.com

This JT stabilization makes the LS → HS transition more energetically demanding in Co(II) compounds. mdpi.com Furthermore, a cooperative Jahn-Teller interaction can arise from the coupling of the LS Co(II) ions with the vibrational modes of their coordination spheres, leading to a long-range structural ordering. mdpi.com The spin transition is thus intimately linked to this structural order; as the temperature rises, the destruction of the JT ordering facilitates the increase in the high-spin population. mdpi.com This interplay is confirmed by structural analyses, which show significant changes in metal-ligand bond lengths that are consistent with the loss of the JT distortion as the complex transitions from the LS to the HS state. nih.gov

Examination of Exchange Coupling Interactions in SCO Materials

In polynuclear or one-dimensional chain complexes, direct magnetic exchange coupling between adjacent Co(II) centers can occur. These interactions, mediated by bridging ligands, can be either ferromagnetic (aligning spins parallel) or antiferromagnetic (aligning spins antiparallel) and are quantified by the exchange coupling constant, J.

For example, studies on certain Co(II) complexes with radical ligands have revealed weak antiferromagnetic interactions. researchgate.net In one-dimensional cobalt(II) coordination polymers, both intrachain (J) and interchain (J') interactions are present. acs.orgnih.gov Computational and experimental methods can be used to quantify these interactions. Theoretical models predict that the strength of the exchange coupling can have a profound impact on the magnetic relaxation dynamics, with large coupling values significantly increasing both Orbach and Raman relaxation times. arxiv.org This demonstrates a direct link between the exchange interactions that define the collective magnetic ground state and the dynamic properties related to spin crossover and single-ion magnet behavior.

Inter- and Intra-molecular Magnetic Interactions in this compound Systems

Intramolecular interactions are dominated by the single-ion anisotropy of the Co(II) center, which arises from spin-orbit coupling, and the exchange coupling (J) in multinuclear systems, as discussed previously. acs.orgnih.gov

Intermolecular interactions , though often weaker, are critical in dictating the properties of the bulk material. These can include dipole-dipole interactions, van der Waals forces, and hydrogen bonds. mdpi.comnih.gov In the crystal structure of a Co(II) hexafluoroacetylacetonate complex, the bulky ligands effectively shield the metal centers, resulting in long interatomic distances (>7.8 Å) that preclude significant intermolecular magnetic interactions. acs.org In other systems, the presence or absence of hydrogen bonds can have a dramatic effect. For instance, the substitution of one anion for another in a series of complexes led to the formation of a hydrogen-bonded network in one case but not the other. mdpi.com The complex with the hydrogen bonds exhibited faster magnetic relaxation, demonstrating that these weak interactions can provide an efficient pathway for energy exchange and influence the dynamic magnetic properties. mdpi.com The ratio of inter- to intramolecular interaction strength is therefore a key parameter in the rational design of molecular magnetic materials. acs.org

Characterization of Antiferromagnetic Exchange

Antiferromagnetic exchange is a quantum mechanical effect where the magnetic moments of neighboring atoms or ions align in an antiparallel fashion. In complexes of this compound, this phenomenon is often mediated by bridging ligands that connect multiple metal centers.

A notable example is a binuclear cobalt-radical complex synthesized from the reaction of Co(hfac)₂·2H₂O with a 2,2-bis(1-oxyl-3-oxide-4,4,5,5-tetramethylimidazolinyl) biradical (BR). mdpi.com The resulting complex, {(hfac)CoII(BN)CoII(hfac)}, features two pseudo-octahedral Co(II) ions bridged by the tetradentate bis-nitroxide ligand. mdpi.com Magnetic susceptibility measurements as a function of temperature revealed strong antiferromagnetic exchange interactions between each Co(II) ion and the nitroxyl (B88944) biradical, as well as between the spins within the bridging ligand itself. mdpi.com

The characterization of this antiferromagnetic coupling was further elucidated by analyzing the temperature dependence of the product of magnetic susceptibility and temperature (χT). At room temperature, the χT value is significantly lower than what would be expected for non-interacting spins, providing initial evidence for antiferromagnetic coupling. As the temperature is lowered, the χT value continues to decrease, a hallmark of dominant antiferromagnetic interactions. mdpi.com

In some hexaazatrinaphthylene-based cobalt(II) complexes, which also feature antiferromagnetic coupling, the interaction can be exceptionally strong. For instance, certain complexes containing a radical ligand exhibit extremely strong direct metal-radical exchange interactions, with the magnetic coupling value (-J) exceeding 600 cm⁻¹. rsc.org This represents one of the largest magnetic coupling values ever recorded for Co(II)-containing complexes. rsc.org

The strength of the antiferromagnetic exchange in these systems can be quantified by fitting the experimental magnetic susceptibility data to theoretical models. For the binuclear cobalt–diradical complex, this analysis allowed for the determination of the magnetic exchange integral (J) between the Co(II) ions and the nitronyl nitroxide radicals (JCoN), as well as the exchange integral between the monoradicals within the bridging ligand (JN). mdpi.com

Table 1: Magnetic Parameters for a Binuclear this compound Complex

| Parameter | Description | Value |

|---|---|---|

| JCoN | Magnetic exchange integral between Co(II) ions and nitronyl nitroxide radicals | Varies based on model |

| JN | Magnetic exchange integral between monoradicals in the bridging ligand | Varies based on model |

| χT at 300 K | Experimental value of magnetic susceptibility times temperature | ~3.0 emu K mol⁻¹ mdpi.com |

| χT at 2 K | Experimental value of magnetic susceptibility times temperature | 1.6 emu K mol⁻¹ mdpi.com |

Design and Study of Spin-Frustrated Systems

Spin frustration arises when the geometric arrangement of magnetic moments and the nature of their interactions prevent the simultaneous satisfaction of all magnetic couplings. This can lead to unusual magnetic ground states and interesting physical phenomena.

The aforementioned binuclear this compound complex, {(hfac)CoII(BN)CoII(hfac)}, serves as a prime example of a designed spin-frustrated system. mdpi.com The frustration in this molecule stems from the competition between the strong antiferromagnetic coupling of each Co(II) ion to the biradical bridge and the antiferromagnetic interaction within the biradical itself. mdpi.com This arrangement of interacting spins leads to a non-collinear spin structure in the ground state.

The study of this spin-frustrated system involved detailed magnetic measurements at very low temperatures. Micro-SQUID investigations performed on a single crystal of the complex revealed a distinct step in the magnetization versus magnetic field (M(H)) curve at temperatures below 0.4 K. mdpi.com This feature is a direct consequence of the mixing of the ground and first excited energy levels by the applied magnetic field, which is made possible by the small energy gap between these states—a characteristic of the frustrated nature of the system. mdpi.com

While not a hexafluoroacetylacetonate complex, the principles of designing spin-frustrated systems can also be seen in a cobalt(II) carbonate-based compound with a pyrochlore (B1171951) lattice structure. nih.gov In this material, the antiferromagnetic coupling between adjacent Co(II) centers, mediated by carbonate bridges, results in geometric spin frustration, a typical feature of pyrochlore networks. nih.gov Similarly, a spin-frustrated system was designed using manganese(II) hexafluoroacetylacetonate and a bis(1-oxyl-3-oxide-4,4,5,5-tetramethylimidazolinyl) ligand, where despite antiferromagnetic coupling between neighboring spins, a parallel alignment of certain spins is observed in the ground state due to the "butterfly"-shaped arrangement of the spin centers. nih.gov These examples highlight the importance of the ligand framework in engineering spin frustration.

Comprehensive Magneto-Structural Correlations in this compound Complexes

The magnetic properties of this compound complexes are intrinsically linked to their molecular and crystal structures. Understanding these magneto-structural correlations is crucial for the rational design of new magnetic materials with desired properties.

In hexacoordinated cobalt(II) complexes, the magnetic anisotropy, often quantified by the zero-field splitting parameter (D), is highly dependent on the distortion of the coordination polyhedron from ideal octahedral geometry. nih.gov This correlation can be understood through crystal-field theory, where the splitting of the lowest crystal-field multiplets is directly related to the structural distortions. nih.gov

For instance, in a series of mononuclear cobalt(II) complexes with various ligands, the values of the magnetic anisotropy were successfully correlated with the structural parameters of the coordination sphere. nih.gov Although not all of these were hexafluoroacetylacetonate complexes, the principles are directly applicable.

In the context of Co(hfac)₂ complexes with radical ligands, such as [Co(hfac)₂(PyBTM)₂] where PyBTM is a pyridyl-substituted methyl radical, the magnetic interaction is also heavily influenced by the structure. mdpi.com In this complex, the Co(II) ion adopts a distorted octahedral coordination geometry with the two radical ligands in a trans configuration. The intramolecular ferromagnetic coupling observed in this case can be explained by the specific orbital overlap dictated by this geometry. mdpi.com Density functional theory (DFT) calculations have been successfully employed to model these interactions and reproduce the experimentally observed ferromagnetic coupling. mdpi.com

A study on a dinuclear cobalt(II) complex with double μ-phenoxo bridges, while not containing hexafluoroacetylacetonate, provides a detailed framework for analyzing magneto-structural correlations. nih.gov It was found that not only the Co–O–Co bond angle but also the dihedral angle between the CoOCo plane and the phenyl plane of the bridging ligand plays a significant role in determining the nature and magnitude of the magnetic coupling. nih.gov Specifically, small bridging angles and large dihedral angles were found to induce intramolecular ferromagnetic exchange. nih.gov

Table 2: Key Structural and Magnetic Parameters for Selected Cobalt(II) Complexes

| Complex | Coordination Geometry | Key Structural Feature | Magnetic Property |

|---|---|---|---|

| {(hfac)CoII(BN)CoII(hfac)} | Pseudo-octahedral | Bridged binuclear structure | Strong antiferromagnetic exchange, Spin frustration mdpi.com |

| [Co(hfac)₂(PyBTM)₂] | Distorted octahedral | trans configuration of radical ligands | Intramolecular ferromagnetic coupling mdpi.com |

| [Co₂(L)₂(acac)₂(H₂O)] | Distorted octahedral | Double μ-phenoxo bridges | Weak ferromagnetic coupling nih.gov |

The comprehensive analysis of such magneto-structural correlations, combining experimental magnetic data with detailed crystallographic information and theoretical calculations, is a powerful tool for advancing the understanding and design of functional magnetic molecules based on this compound.

Mechanistic Investigations of Reactions Involving Cobalt Ii Hexafluoroacetylacetonate

Thermal Decomposition Pathways and Volatilization Behavior of Cobalt(II) Hexafluoroacetylacetonate Precursors

The utility of Co(hfac)₂ as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is fundamentally linked to its thermal properties. Its ability to transition into a gaseous state (volatilization) and subsequently decompose on a heated substrate to form a film is a key characteristic. However, for many applications, the thermal stability of Co(hfac)₂ itself is not ideal, leading to research into adducts or alternative precursors. For instance, deposition at temperatures above 125°C can lead to the thermal decomposition of related cobalt precursors, causing a shift from a controlled ALD growth mode to a less precise CVD mode. researchgate.net

For high-purity thin film applications, it is imperative that the precursor decomposes "cleanly," leaving behind the desired cobalt or cobalt oxide material without incorporating contaminants like carbon or fluorine from the hfac ligand. researchgate.net Research has shown that forming adducts—compounds where another molecule is coordinated to the central cobalt atom—can significantly improve the decomposition characteristics.

A notable example is the adduct of Co(hfac)₂ with N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netnih.gov This complex, [Co(hfac)₂(TMEDA)], is monomeric with a pseudo-octahedral cobalt(II) center and demonstrates high volatility at moderate temperatures. researchgate.netnih.gov Crucially, it exhibits a clean decomposition pathway. researchgate.netnih.gov In chemical vapor deposition experiments in an oxygen atmosphere, this precursor yielded phase-pure, uniform films of cubic Co₃O₄, with no detectable carbon or fluorine contamination, highlighting its potential as a superior molecular source for CVD and ALD processes. researchgate.net

Reactivity with Other Metal Complexes and Material Surfaces

The chemical interactions of Co(hfac)₂ with other metal-containing compounds and with various surfaces are critical in both co-deposition of alloys and in the precise removal of materials during semiconductor fabrication.

Co₂(CO)₈ + 2Cu(hfac)₂ → 2Co(hfac)₂ + 2Cu + 8CO acs.org

In contrast, when Co(hfac)₂ and Cu(hfac)₂ were mixed and refluxed in toluene (B28343) for 24 hours, no chemical reaction was observed. acs.org The recovered crystals were simply a mixture of the two original compounds, indicating a lack of reactivity between them under these conditions. acs.org

Table 1: Reactivity of Cobalt and Copper Precursors

| Reactants | Phase | Conditions | Outcome |

| Co₂(CO)₈ + Cu(hfac)₂ | Solution (Toluene) | Reflux (110°C) | Reaction occurs to form Co(hfac)₂ and Cu. acs.org |

| Co₂(CO)₈ + Cu(hfac)₂ | Gas | Hot-wall CVD reactor | Reaction occurs to form Co(hfac)₂ and Cu. acs.org |

| Co(hfac)₂ + Cu(hfac)₂ | Solution (Toluene) | Reflux (110°C), 24h | No chemical reaction observed. acs.org |

A prominent and effective mechanism for cobalt ALE involves a two-step cycle: chlorination followed by chelation. researchgate.netnih.govbohrium.com

Chlorination: The cobalt surface is first exposed to a chlorine-containing gas, such as molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or a boron trichloride (B1173362) (BCl₃) plasma. researchgate.netaip.orgbohrium.com This step modifies the surface by forming a thin layer of cobalt chloride (CoClₓ, primarily CoCl₂). researchgate.netbohrium.comaip.org

CoClₓ (surface) + 2 hfacH (gas) → Co(hfac)₂ (gas) + x HCl (gas)

This process is highly temperature-dependent. An efficient ALE process using Cl₂ and hfacH has been demonstrated at 140°C. researchgate.netnih.govcolab.ws The etch rate can vary significantly with temperature, increasing from 0.2 nm/cycle at 140°C to 1.6 nm/cycle at 185°C. researchgate.net In some variations, the final product is suggested to be a mixed-ligand species like CoCl₂(hfac). bohrium.com In-operando XPS studies have confirmed that hfacH reacts with chlorinated cobalt surfaces at 140°C, but also suggest a more complex pathway than a simple substitution reaction, as the hfacH appears to decompose on the activated surface. aip.org

Table 2: Cobalt Atomic Layer Etching (ALE) Parameters

| Chlorination Agent | Chelation Agent | Temperature Range (°C) | Etch Rate / Etch Per Cycle (EPC) | Proposed Volatile Product(s) |

| Cl₂ | hfacH | 140 - 185 | 0.2 - 1.6 nm/cycle researchgate.net | Co(hfac)₂, HCl researchgate.netaip.org |

| BCl₃ plasma | hfacH | 150 - 175 | 1.1 - 2.1 nm (constant EPC in range) bohrium.com | CoCl₂(hfac) bohrium.com |

| SO₂Cl₂ | TMEDA | 175 - 275 | 0.33 - 14.54 Å/cycle aip.org | CoCl₂(TMEDA) aip.org |

Elucidation of Surface Reaction Mechanisms in Atomic Layer Etching (ALE) Processes

Coordination-Induced Chemical Transformations Involving this compound

The chemical identity and reactivity of Co(hfac)₂ can be profoundly altered by changes in the coordination sphere of the cobalt(II) ion. This can involve the addition of other ligands to form new complexes or in-situ transformations of the ligands themselves.

A clear example of a coordination-induced transformation is the synthesis of the adduct [Co(hfac)₂(TMEDA)]. nih.gov The coordination of the bidentate N,N,N',N'-tetramethylethylenediamine (TMEDA) ligand to the Co(hfac)₂ molecule transforms it from a simple β-diketonate complex into a new molecular entity with a pseudo-octahedral geometry. researchgate.netnih.gov This transformation is not merely structural; it induces a significant change in the material's properties, most notably enhancing its volatility and leading to a cleaner thermal decomposition pathway, which is a critical improvement for its use as a CVD/ALD precursor. researchgate.netnih.gov

Furthermore, the coordination environment can facilitate redox changes. While not involving Co(hfac)₂ directly, studies on other cobalt complexes show that the choice of ligands can shift the reactivity of the cobalt center. For instance, attaching bulky π-acceptor ligands to a cobalt center can suppress hydrogen evolution reactivity and enhance CO₂ reduction capabilities, demonstrating that the ligand framework directly influences the catalytic transformation occurring at the metal. nih.gov Similarly, the reaction of cobalt(II) acetate (B1210297) with certain hemisalen ligands can lead to spontaneous oxidation of the metal center to cobalt(III), driven by the strong stabilizing effect of the coordinated diphenolate ligands. nih.gov These examples underscore the principle that coordination changes are a powerful tool to induce chemical transformations and tune the reactivity of metal complexes like Co(hfac)₂.

Exploration of Photochromic Transitions Induced by Coordination

The interaction of this compound with photochromic ligands, such as spiropyrans, can induce a transition from the colorless closed spiro (SP) form to the colored open merocyanine (B1260669) (MC) form. This coordination-induced transition leads to the formation of novel complexes with interesting photoresponsive properties.

A notable example is the complex formed between this compound, Co(hfac)₂, and the photochromic spiropyran 8-methoxy-1′,3′,3′-trimethyl-6-nitro-spiro[chromene-2,2′-indole] (MNSP). The coordination of the two oxygen atoms of the merocyanine form of MNSP to the Co(II) center results in a distorted octahedral geometry around the cobalt ion. rsc.orgnih.gov This interaction yields a deep red-violet solution, indicative of the formation of the {Co(hfac)₂·MNSP} complex. rsc.orgnih.gov

The photochromic behavior of this complex has been investigated. Excitation of a solution of the complex with green light leads to a partial decrease in the intensity of the absorption bands corresponding to the complex. Subsequent exposure to UV light can partially restore these intensities, demonstrating a reversible photochromic transition. rsc.org This photoswitching behavior is a key feature of such coordination compounds. nih.gov

Table 1: Spectroscopic and Structural Data for {Co(hfac)₂·MNSP} Complex

| Property | Value | Reference |

|---|---|---|

| Coordination Geometry | Distorted Octahedral | rsc.orgnih.gov |

| Color of Complex Solution | Deep Red-Violet | rsc.orgnih.gov |

| Photo-response to Green Light | Partial decrease in absorption band intensity | rsc.org |

| Photo-response to UV Light | Partial restoration of absorption band intensity | rsc.org |

Furthermore, the coordination of such photochromic ligands to paramagnetic metal ions like Co(II) opens pathways to designing materials with photoswitchable magnetic properties. nih.gov

Analysis of Redox Chemistry and Metal-Ligand Redox Interplay in this compound Systems

The electronic properties of the hexafluoroacetylacetonate (hfacac) ligand play a crucial role in the redox chemistry of its cobalt complexes. The strongly electron-withdrawing trifluoromethyl groups in the hfacac ligand make it a less Lewis-basic co-ligand compared to acetylacetonate (B107027) (acac). This has a profound effect on the locus of redox changes in the complex.

In cobalt complexes with redox-active bisguanidine ligands, the nature of the co-ligand (acac vs. hfacac) determines whether oxidation is metal-centered or ligand-centered. For instance, with acac co-ligands, the first one-electron oxidation is typically cobalt-centered (Co(II) → Co(III)). In contrast, when the more electron-withdrawing hfacac co-ligands are present, the first one-electron oxidation becomes ligand-centered, resulting in a Co(II) complex with a radical monocationic bisguanidine ligand.

This shift in redox behavior is a clear example of metal-ligand redox interplay, where the electronic character of the "spectator" co-ligand dictates the electrochemical response of the entire system. The use of hfacac can thus stabilize the Co(II) state and favor the oxidation of the redox-active ligand.

Table 2: Comparison of Redox Behavior in Cobalt Complexes

| Co-ligand | Locus of First One-Electron Oxidation | Resulting Species |

|---|---|---|

| Acetylacetonato (acac) | Metal-centered (Co(II) → Co(III)) | Diamagnetic Co(III) complex |

This principle of tuning the redox properties through co-ligand modification is fundamental in the design of molecular materials with specific electronic and magnetic properties.

Deprotonative Metalation and Insertion Reactions Mediated by this compound Derivatives